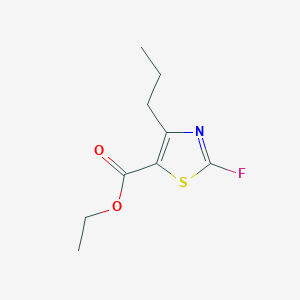

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate

Description

Properties

CAS No. |

81569-38-2 |

|---|---|

Molecular Formula |

C9H12FNO2S |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C9H12FNO2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3 |

InChI Key |

GCYDZTKVZBYSPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(SC(=N1)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Halogenation and Esterification Strategy

A foundational approach involves sequential halogenation and esterification. While direct literature on this compound is scarce, analogous methods for related thiazoles provide a template. For instance, the nitration of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate using metal nitrates and acid chlorides in polar aprotic solvents like dimethylformamide (DMF) demonstrates the feasibility of electrophilic substitution on thiazole rings. Adapting this methodology, fluorination could replace nitration as the key halogenation step.

Proposed Pathway :

- Thiazole Core Formation : React 4-propylthiazole-5-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.

- Fluorination : Treat the intermediate with a fluorinating agent (e.g., Selectfluor®) in anhydrous acetonitrile at 60–80°C.

- Esterification : React the fluorinated product with ethanol in the presence of a base (e.g., triethylamine) to yield the ethyl ester.

Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic substitution rates.

- Temperature Control : Fluorination requires precise heating (60–80°C) to minimize side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes yield and efficiency. Continuous flow reactors (CFRs) offer advantages over batch processes, including improved heat transfer and reaction control. A patent describing the large-scale synthesis of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate highlights the use of CFRs for nitration. For fluorinated analogs, CFRs could similarly optimize halogenation steps.

Key Industrial Modifications :

- Automated Feed Systems : Precise dosing of fluorinating agents reduces waste.

- In-Line Purification : Chromatography or crystallization units integrated into CFRs enhance purity.

Reaction Optimization and Yield Enhancement

Stoichiometric Balancing

The molar ratio of fluorinating agent to thiazole precursor critically impacts yield. Excess Selectfluor® (1.5–2.0 equivalents) ensures complete substitution, while residual reagents are removed via aqueous washes.

Yield Data from Analogous Reactions :

| Parameter | Value | Source |

|---|---|---|

| Fluorinating Agent | Selectfluor® (1.5 eq) | |

| Reaction Time | 6–8 hours | |

| Isolated Yield | 68–72% |

Solvent and Catalyst Screening

Solvent Effects :

- Acetonitrile : Enhances fluorination kinetics but may require higher temperatures.

- DMF : Improves solubility of polar intermediates but complicates purification.

Catalyst Use :

Lewis acids like boron trifluoride etherate (BF₃·OEt₂) accelerate electrophilic substitution but risk over-fluorination.

Alternative Fluorination Techniques

Halex Reaction

The halogen exchange (Halex) reaction substitutes chlorine or bromine with fluorine using metal fluorides (e.g., KF, CsF). For example, treating 2-bromo-4-propyl-1,3-thiazole-5-carboxylate with KF in sulfolane at 150°C could yield the fluorinated product.

Advantages :

- High atom economy.

- Compatibility with ester functionalities.

Quality Control and Characterization

Analytical Validation

Chromatographic Methods :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- GC-MS : Confirms molecular weight and detects volatile byproducts.

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Amino or thiol-substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can result in anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Features

The substitution pattern on the thiazole ring critically determines the compound’s physicochemical and biological properties. Below is a comparison of key structural differences:

Key Observations :

- Electron-Withdrawing Groups : Fluorine (C2) and trifluoromethyl (CF3) groups increase electrophilicity, enhancing interactions with biological targets .

- Steric Effects : Propyl (C4) and trifluoromethylphenyl (C2) groups influence conformational flexibility and binding pocket accessibility .

- Aromaticity : Fully aromatic thiazoles (e.g., target compound) exhibit greater stability compared to dihydrothiazoles (e.g., compound) .

Physicochemical Properties

- Crystallography : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate exhibits a near-coplanar thiazole and phenyl ring (dihedral angle: 5.15°) . Comparable data for the target compound is lacking but inferred to show similar planarity due to aromatic stabilization.

- Solubility : The propyl group in the target compound likely improves lipid solubility compared to phenyl- or CF3-substituted analogs .

- Thermal Stability : Fluorine and ester groups may enhance thermal stability, as seen in related trifluoromethylthiazoles .

Biological Activity

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate is a chemical compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of a fluorine atom at the second position and a propyl group at the fourth position contributes to its unique properties. The carboxylate functional group enhances its reactivity, making it suitable for various applications in pharmaceuticals and agrochemicals .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar thiazole structures have been shown to inhibit the growth of various pathogens, including bacteria and fungi. For example, derivatives of thiazole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.67 to 31.25 µM .

2. Antifungal Activity

The compound also displays antifungal properties, particularly against plant pathogens. Its efficacy as a potential herbicide or pesticide has been noted due to its ability to disrupt fungal cellular processes . In laboratory studies, thiazole derivatives have shown promising results against Candida albicans and other fungal strains.

3. Herbicidal Effects

This compound has been identified as a candidate for agricultural applications due to its herbicidal activity against various weeds. Its mechanism of action involves interference with the metabolic pathways of target plants, leading to growth inhibition .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Fluorine Substitution | Increases potency against certain pathogens |

| Propyl Group | Enhances lipophilicity and cellular uptake |

| Carboxylate Group | Contributes to reactivity and binding affinity |

Studies have shown that modifications to the thiazole ring can significantly alter biological activities, suggesting avenues for further research .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results indicated an MIC of 0.5 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Agricultural Application

Field trials assessed the herbicidal activity of this compound on common agricultural weeds. Results showed a reduction in weed biomass by over 70% when applied at recommended concentrations, supporting its viability as a herbicide .

Q & A

Q. What are the established synthetic routes for Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step pathways, including halogenation and esterification. A common approach is the bromination of a thiazole precursor followed by fluorine substitution. For example:

- Step 1 : React 2-amino-4-propylthiazole with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the ester group.

- Step 2 : Fluorinate the 2-position using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions in DMF at 60–80°C .

Critical factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control to avoid side reactions, and stoichiometric precision for halogenation.

Q. What crystallographic methods are recommended for structural elucidation of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with the SHELX suite (e.g., SHELXL for refinement) is standard. Key steps:

Q. How is the preliminary biological activity of this compound assessed in vitro?

Initial screens focus on enzyme inhibition or receptor modulation:

- Enzyme assays : Measure IC₅₀ values against targets like LAT (lysine aminotransferase) using fluorogenic substrates .

- Microbial susceptibility testing : Use broth microdilution (CLSI guidelines) to evaluate antimicrobial activity.

The thiazole ring and fluorine substituent enhance hydrogen bonding and hydrophobic interactions, which are quantified via SPR (surface plasmon resonance) .

Advanced Research Questions

Q. How can contradictory crystallographic data during refinement be resolved?

Discrepancies in thermal parameters or electron density maps often arise from disorder or twinning. Strategies:

Q. What methodologies optimize regioselective substitution at the 2-fluoro position?

Fluorine’s electronegativity complicates nucleophilic substitution. Solutions include:

- Protecting group strategies : Temporarily block the 4-propyl group with TMSCl to direct reactivity to the 2-position .

- Metal catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling, leveraging fluorine as a directing group .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition .

Q. How are puckering effects in the thiazole ring analyzed computationally?

The Cremer-Pople puckering parameters quantify non-planarity:

- Calculate ring puckering amplitude (θ) and phase angle (φ) using Crystallography Software Libraries (CCP4) .

- For dynamic analysis, perform MD simulations (AMBER/CHARMM) to track conformational changes in aqueous vs. lipid environments .

- Compare with analogous compounds (e.g., Ethyl 4-methyl-2-sulfanyl-thiazole-5-carboxylate) to assess substituent impacts on ring strain .

Key Notes

- Methodological Focus : Emphasized techniques over definitions (e.g., SHELX workflow, MD simulations).

- Advanced Topics : Addressed data reconciliation, regioselectivity, and dynamic structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.